molecular formula C8H15BF4NO- B12813892 9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate

9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate

Cat. No.: B12813892
M. Wt: 228.02 g/mol
InChI Key: WLTMMAAYZOAKQO-UHFFFAOYSA-N
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Description

9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate is a compound that belongs to the class of nitroxyl radicals. These compounds are known for their stability and reactivity, making them valuable in various chemical processes. The compound is often used as a catalyst in oxidation reactions due to its ability to efficiently convert alcohols to carbonyl compounds .

Preparation Methods

The synthesis of 9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate typically involves a multi-step process. One common method includes the oxidation of 9-azabicyclo[3.3.1]nonane using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate undergoes various types of chemical reactions, primarily oxidation reactions. It acts as a catalyst in the oxidation of alcohols to aldehydes and ketones. Common reagents used in these reactions include copper(I) salts and oxygen. The major products formed from these reactions are carbonyl compounds . The compound can also participate in substitution reactions, where it replaces a functional group in a molecule with another group.

Mechanism of Action

The mechanism by which 9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate exerts its effects involves the generation of nitroxyl radicals. These radicals are highly reactive and can abstract hydrogen atoms from alcohols, leading to the formation of carbonyl compounds. The molecular targets of this compound include alcohols and other organic substrates that can undergo oxidation . The pathways involved in its action are primarily oxidative, involving the transfer of electrons and the generation of reactive oxygen species.

Comparison with Similar Compounds

Compared to other nitroxyl radicals, 9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate is less hindered and exhibits higher reactivity. Similar compounds include 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) and 4-hydroxy-TEMPO. While TEMPO is widely used in oxidation reactions, this compound offers advantages in terms of stability and catalytic efficiency .

Properties

Molecular Formula

C8H15BF4NO-

Molecular Weight

228.02 g/mol

IUPAC Name

9-oxido-9-azoniabicyclo[3.3.1]nonane;tetrafluoroborate

InChI

InChI=1S/C8H15NO.BF4/c10-9-7-3-1-4-8(9)6-2-5-7;2-1(3,4)5/h7-9H,1-6H2;/q;-1

InChI Key

WLTMMAAYZOAKQO-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1CC2CCCC(C1)[NH+]2[O-]

Origin of Product

United States

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